Benzyl[(4-propoxyphenyl)methyl]amine
Description
Structural Classification and Nomenclature within Amine Chemistry
From a structural standpoint, Benzyl[(4-propoxyphenyl)methyl]amine is classified as a secondary amine. This classification is determined by the nitrogen atom being bonded to two carbon-containing substituents (a benzyl (B1604629) group and a 4-propoxybenzyl group) and one hydrogen atom. As a derivative of benzylamine (B48309), it belongs to the phenylmethylamine class of organic compounds. chemicalbook.com
The formal nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC). The systematic name is 1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine . uni.lu This name delineates the core methanamine structure with a phenyl substituent (forming the benzyl group) and an N-substituted (4-propoxyphenyl)methyl group.
| Identifier | Value |
|---|---|
| Molecular Formula | C17H21NO uni.lu |
| CAS Number | 1042551-88-1 bldpharm.com |
| IUPAC Name | 1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine uni.lu |
| SMILES | CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 uni.lu |
| InChIKey | DZCLENQZULZVDR-UHFFFAOYSA-N uni.lu |
Contextual Overview of Benzylamine and Propoxyphenyl Moiety Research
The scientific interest in this compound can be understood by examining the research context of its primary structural components: the benzylamine moiety and the propoxyphenyl moiety.
Benzylamine Moiety: Benzylamine (C₆H₅CH₂NH₂) is a foundational primary amine used extensively in organic synthesis. sinocurechem.comwikipedia.org Its versatility stems from the reactivity of both the amine (-NH₂) and benzyl (-CH₂-) groups. sinocurechem.com It serves as a crucial precursor and intermediate in the industrial production of a wide range of products, including pharmaceuticals, agrochemicals, polymers, and dyes. sinocurechem.comontosight.aichemicalbook.com In pharmaceutical research, the benzylamine scaffold is present in numerous biologically active compounds and is a key building block for more complex molecules. nih.gov The development of efficient and environmentally friendly methods for synthesizing benzylamines and their derivatives, such as through the catalytic hydrogenation of benzonitrile (B105546) or reductive amination of benzaldehyde (B42025), remains an active area of research. nih.govgoogle.comchemicalbook.com
Propoxyphenyl Moiety: The propoxyphenyl group, a phenyl ring substituted with a propoxy (-OCH₂CH₂CH₃) group, is a structural feature found in various compounds investigated primarily in medicinal chemistry and pharmacology. Its presence can influence a molecule's pharmacokinetic properties, such as lipophilicity, which affects absorption, distribution, metabolism, and excretion. The propoxyphenyl moiety is incorporated into the structure of diverse and complex molecules, including synthetic opioids like Protonitazene and other bioactive compounds such as Propoxyphenyl sildenafil (B151). ecddrepository.orgnih.govnih.gov The inclusion of this group in drug candidates highlights its role in modulating biological activity.
| Compound Name | Key Moiety | Research Context |
|---|---|---|
| Benzylamine | Benzylamine | Precursor in pharmaceuticals, polymers, and organic synthesis. sinocurechem.comchemicalbook.com |
| Protonitazene | Propoxyphenyl | A synthetic opioid containing a 4-propoxyphenyl methyl group. ecddrepository.orgnih.gov |
| Propoxyphenyl sildenafil | Propoxyphenyl | An analog of sildenafil investigated in medicinal chemistry. nih.gov |
| Propoxyphene | Propoxyphenyl | A synthetic opioid analgesic. ontosight.airesearchgate.net |
| 4-Methoxybenzylamine | Substituted Benzylamine | An important pharmaceutical intermediate and organic amine compound. chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H21NO/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3 |
InChI Key |
DZCLENQZULZVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 4 Propoxyphenyl Methyl Amine and Analogues
Reductive Amination Pathways for Benzyl[(4-propoxyphenyl)methyl]amine Synthesis
Reductive amination is a powerful and widely utilized method for the formation of amines from aldehydes or ketones. pearson.com The process typically involves two sequential steps that can often be performed in a single pot: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. byu.edu This methodology is highly valued for its efficiency and ability to avoid the over-alkylation issues that can plague other methods. researchgate.net For the synthesis of this compound, two distinct reductive amination pathways are viable, differing in the choice of the initial carbonyl and amine precursors.
Reductive Amination of Benzylaldehydes and Amines
In this pathway, the synthesis commences with benzaldehyde (B42025) and (4-propoxyphenyl)methanamine. The initial step is the condensation of the aldehyde with the primary amine to form an N-benzylidene-(4-propoxyphenyl)methanamine intermediate. This imine is subsequently reduced to yield the desired secondary amine, this compound.
The reduction of the imine can be accomplished using a variety of reducing agents. Common laboratory-scale reagents include hydride sources like sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃). commonorganicchemistry.comorganic-chemistry.org The latter is particularly mild and tolerates a wide range of functional groups. organic-chemistry.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst is a highly effective and atom-economical approach, particularly for larger-scale synthesis. pearson.com
Table 1: Reductive Amination of Benzaldehyde with (4-propoxyphenyl)methanamine (Illustrative Conditions)
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | (4-propoxyphenyl)methanamine | NaBH(OAc)₃ | Dichloroethane (DCE) | 20-25 | ~90 |
| Benzaldehyde | (4-propoxyphenyl)methanamine | H₂ / Pd/C | Methanol | 20-25 | >95 |
| Benzaldehyde | (4-propoxyphenyl)methanamine | NaBH₄ / Acetic Acid | Ethanol | 0-25 | ~85-95 |
Reductive Amination of (4-Propoxyphenyl)methyl Carbonyls and Amines
An alternative and equally viable route involves the reaction of 4-propoxybenzaldehyde (B1265824) with benzylamine (B48309). nih.gov Similar to the previous pathway, the reaction proceeds through the formation of an N-(4-propoxybenzylidene)benzylamine intermediate, which is then reduced. This approach allows for strategic flexibility in synthesis design based on the commercial availability and cost of the starting materials.
A documented example for a closely related analogue, the reaction of 4-methoxybenzaldehyde with 1-phenylethylamine, demonstrates the efficacy of this approach. In this synthesis, the imine is formed in methanol and subsequently hydrogenated using a palladium on carbon (Pd/C) catalyst under atmospheric pressure of hydrogen, yielding the N-benzylamine derivative in high purity. google.com This process is advantageous as it avoids the use of stoichiometric hydride reagents and the water formed during imine formation does not need to be removed prior to hydrogenation. google.com
Table 2: Reductive Amination of 4-Propoxybenzaldehyde with Benzylamine
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Propoxybenzaldehyde | Benzylamine | H₂ (1 atm) / 10% Pd/C | Methanol | 24 | >90 | google.com |
| 4-Propoxybenzaldehyde | Benzylamine | NaBH₄ | Methanol / Ethanol | 25 | ~95 | researchgate.net |
| 4-Propoxybenzaldehyde | Benzylamine | Benzylamine-borane | Tetrahydrofuran (THF) | 25 | Good | byu.edu |
Catalytic Systems for Reductive Amination in this compound Synthesis
The choice of catalyst is crucial for the efficiency, selectivity, and environmental impact of reductive amination. While palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of imines, significant research has focused on developing alternative systems based on more abundant and less expensive metals. google.comresearchgate.net
Nickel-based Catalysts : Raney Nickel and supported nickel catalysts are effective for reductive aminations. They are often used in industrial processes due to their lower cost compared to precious metals. pearson.comresearchgate.net
Cobalt-based Catalysts : Cobalt catalysts have shown high capability for producing primary and secondary amines via reductive amination and are being explored as a substitute for noble metals. researchgate.net
Ruthenium-based Catalysts : Supported ruthenium catalysts have been shown to be highly selective for the synthesis of primary amines from aldehydes and ammonia, a reaction that often problematically yields secondary amines. researchgate.net
Iridium and Rhodium Catalysts : Homogeneous catalysts based on iridium and rhodium are also highly efficient, particularly for asymmetric hydrogenations, and can be used for transfer hydrogenation reactions with formic acid as the hydrogen source. researchgate.netthieme-connect.de
Table 3: Comparison of Catalytic Systems for Reductive Amination of Benzaldehydes
| Catalyst System | Reducing Agent | Typical Substrates | Key Advantages |
| Pd/C | H₂ | Aldehydes, Ketones, various amines | High activity, good selectivity, widely used. google.comresearchgate.net |
| Raney Ni, Ni/SiO₂ | H₂ | Aldehydes, Ketones | Cost-effective, suitable for industrial scale. pearson.comresearchgate.net |
| Co-based (e.g., CoBOx) | H₂ | Benzaldehyde, Ammonia | Utilizes earth-abundant metal, high activity. researchgate.net |
| Ru/Support | H₂ | Benzaldehyde, Ammonia | High selectivity for primary amines. researchgate.net |
| Iridium Complexes | Formic Acid (Transfer Hydrogenation) | Aldehydes, Ketones, various amines | Mild, environmentally friendly aqueous conditions. researchgate.net |
N-Alkylation Strategies for this compound Formation
N-alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic substitution of a halide on an alkyl group by an amine. researchgate.net While conceptually straightforward, a significant challenge is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material. researchgate.net However, methodologies have been developed to achieve selective mono-N-alkylation.
N-Alkylation of Benzylamine with (4-Propoxyphenyl)methyl Halides
This approach involves the reaction of benzylamine with a (4-propoxyphenyl)methyl halide, such as the corresponding chloride or bromide. To favor the formation of the desired secondary amine and suppress the formation of the tertiary amine and quaternary ammonium (B1175870) salt, the reaction is typically carried out in the presence of a base.
An efficient and environmentally conscious method involves performing the N-alkylation in an aqueous medium using sodium bicarbonate (NaHCO₃) as the base. researchgate.net This procedure has been successfully applied to a wide range of amines and benzylic halides, providing excellent yields of the dialkylated (tertiary amine) product when a 2.2 molar equivalent of the halide is used. For selective mono-alkylation to the secondary amine, controlling the stoichiometry by using a slight excess of the primary amine relative to the alkyl halide is a common strategy.
Table 4: N-Alkylation of Benzylamine with a (4-Propoxyphenyl)methyl Halide (Illustrative Conditions)
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Product Focus | Reference |
| Benzylamine | 4-Propoxybenzyl chloride | NaHCO₃ | Water / SDS | 80 | Secondary Amine | researchgate.net |
| Benzylamine | 4-Propoxybenzyl bromide | K₂CO₃ | Ethanol | 80 | Secondary Amine | chemicalforums.com |
| Benzylamine | 4-Propoxybenzyl chloride | Triethylamine | Acetonitrile | Reflux | Secondary Amine | rsc.org |
N-Alkylation of (4-Propoxyphenyl)methylamine with Benzyl (B1604629) Halides
The reverse alkylation, reacting (4-propoxyphenyl)methanamine with a benzyl halide (e.g., benzyl bromide or benzyl chloride), is also a highly effective strategy. The principles governing selectivity and reaction conditions are identical to those described in the previous section. Benzyl bromide is a common alkylating agent used in these types of reactions. nih.gov
The reaction is typically performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the hydrohalic acid byproduct. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired this compound and minimize undesired side products.
Table 5: N-Alkylation of (4-Propoxyphenyl)methanamine with a Benzyl Halide (Illustrative Conditions)
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Product Focus | Reference |
| (4-propoxyphenyl)methanamine | Benzyl bromide | NaHCO₃ | Water / SDS | 80 | Secondary Amine | researchgate.net |
| (4-propoxyphenyl)methanamine | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | Secondary Amine | rsc.org |
| (4-propoxyphenyl)methanamine | Benzyl bromide | Triethylamine | Dichloromethane (DCM) | 25 | Secondary Amine | chemicalforums.com |
Control of Selectivity in Sequential N-Alkylation Reactions
The synthesis of secondary amines such as this compound via direct N-alkylation of primary amines presents a significant challenge due to the propensity for overalkylation. The secondary amine product is often more nucleophilic than the primary amine precursor, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. nih.gov Consequently, controlling the selectivity for mono-N-alkylation is crucial for achieving high yields of the desired secondary amine.
Several strategies have been developed to address this challenge. One effective approach involves a competitive deprotonation/protonation strategy. rsc.org In this method, the primary amine is used as its hydrobromide salt. Under controlled basic conditions, the primary amine is selectively deprotonated, making it available for reaction with an alkylating agent. The newly formed secondary amine product, being more basic, is immediately protonated, rendering it non-nucleophilic and thus preventing further alkylation. rsc.orgresearchgate.net This equilibrium-driven process allows for the selective synthesis of the monoalkylated product under mild conditions. rsc.org
Another strategy employs specific bases and solvent systems to favor mono-alkylation. The use of cesium bases, such as cesium hydroxide, in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), has been shown to produce secondary amines from primary amines and alkyl halides with high selectivity and minimal overalkylation. google.com The choice of solvent can also influence the reaction outcome; for instance, DMF has been identified as a suitable solvent for selective N-alkylation reactions. researchgate.net
The table below summarizes key findings for selective mono-N-alkylation.
| Strategy | Key Reagents/Conditions | Primary Advantage | Reference |
|---|---|---|---|
| Competitive Deprotonation/Protonation | Primary Amine Hydrobromide (R-NH₂·HBr), Alkyl Bromide, Controlled Base (e.g., Triethylamine) | Prevents overalkylation by keeping the secondary amine product in its protonated, non-nucleophilic form. rsc.org | rsc.orgresearchgate.net |
| Use of Specific Bases | Cesium Hydroxide (CsOH) in anhydrous DMF or DMSO | Achieves high selectivity for mono-N-alkylation under mild, room temperature conditions without the need for protecting groups. google.com | google.com |
| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) with primary amines as alkylating agents under microwave heating | High atom economy with ammonia as the only byproduct; catalyst is reusable. thieme-connect.com | thieme-connect.com |
Alternative Amine Synthesis Routes Applicable to this compound Precursors
Reductive amination is a powerful and widely used method for synthesizing secondary amines like this compound, as it effectively avoids the over-alkylation issues associated with direct alkylation. stackexchange.commasterorganicchemistry.com The process involves two main steps: the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. libretexts.orgyoutube.com
For the synthesis of this compound, two equivalent pathways are possible:
Reaction of 4-propoxybenzaldehyde with benzylamine.
Reaction of benzaldehyde with 4-propoxybenzylamine.
The imine or iminium ion formed in the initial step is then reduced. thieme-connect.com This reduction can be performed in situ in a one-pot reaction or in a separate step after isolation of the imine. stackexchange.com A variety of reducing agents can be employed, with their selection depending on the substrate and desired reaction conditions. Mild reducing agents are often preferred as they can selectively reduce the imine in the presence of the starting carbonyl compound. wikipedia.org
Common reducing agents for this transformation include:
Sodium borohydride (NaBH₄): A versatile and common reagent for imine reduction. thieme-connect.comias.ac.in
Sodium cyanoborohydride (NaBH₃CN): Particularly useful for one-pot reductive aminations as it is stable in weakly acidic conditions (pH 6-7) required for imine formation and is less reactive towards aldehydes and ketones. masterorganicchemistry.comchemistrysteps.com
Sodium triacetoxyborohydride (NaB(OAc)₃H): A mild and effective reagent, often considered the reagent of choice for reductive amination due to its high efficiency and selectivity. stackexchange.com
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or Raney Nickel is another effective method. wikipedia.orggoogle.comthieme-connect.de
The following table compares common reducing agents used in reductive amination.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent | Inexpensive and readily available. thieme-connect.com | Can reduce the starting aldehyde/ketone if not controlled. | thieme-connect.comias.ac.in |
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH ~6) | Selective for imines over carbonyls, ideal for one-pot reactions. chemistrysteps.com | Toxicity of cyanide byproducts. | masterorganicchemistry.comchemistrysteps.com |
| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | Dichloroethane (DCE) or THF | Mild, highly selective, and broadly applicable. stackexchange.com | More expensive than NaBH₄. | stackexchange.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, H₂ pressure | "Green" method with high atom economy, byproduct is water. wikipedia.org | Requires specialized pressure equipment; may reduce other functional groups. | wikipedia.orggoogle.com |
The reduction of nitriles provides a direct and efficient pathway to the primary amine precursors required for the synthesis of this compound, namely 4-propoxybenzylamine and benzylamine from their corresponding nitriles. wikipedia.orgchemguide.co.uk This transformation involves the reduction of the carbon-nitrogen triple bond (C≡N) to a primary amine (-CH₂NH₂). wikipedia.org
Several powerful reducing agents and catalytic systems are available for this purpose:
Lithium Aluminum Hydride (LiAlH₄): This is a highly effective, albeit non-selective, reducing agent for converting both aliphatic and aromatic nitriles to primary amines. libretexts.orgstudymind.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the amine. chemguide.co.uklibretexts.org
Catalytic Hydrogenation: This is often the most economical method for large-scale production of primary amines. wikipedia.org The reaction involves hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Raney nickel, palladium (Pd), and platinum (Pt). wikipedia.org A significant challenge with catalytic hydrogenation is the potential for the intermediate imine to react with the product amine, leading to the formation of secondary and tertiary amine byproducts. wikipedia.org The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield of the primary amine. wikipedia.org
Borane Reagents: Diborane (B₂H₆) and other borane complexes, such as ammonia borane, can also be used for nitrile reduction. organic-chemistry.orgacs.org Recent studies have shown that ammonia borane can reduce a wide range of nitriles to primary amines under catalyst-free thermal conditions, offering an environmentally benign route. acs.org
The table below outlines common methods for nitrile reduction.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) in dry ether | Highly effective and general for most nitriles; provides excellent yields of primary amines. libretexts.orgstudymind.co.uklibretexts.org | libretexts.orgstudymind.co.uklibretexts.org |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (Raney Ni, Pd, Pt) | Economical for industrial scale; catalyst and conditions can be tuned to improve selectivity for the primary amine. wikipedia.orgchemguide.co.uk | wikipedia.orgchemguide.co.uk |
| Sodium in Alcohol | Sodium metal in ethanol | A classic method for reducing nitriles to primary amines. studymind.co.uk | studymind.co.uk |
| Borane Reagents | Ammonia borane (NH₃BH₃) under thermal conditions | Catalyst-free, environmentally friendly method tolerant of many functional groups. acs.org | organic-chemistry.orgacs.org |
The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, effectively avoiding the overalkylation that plagues direct alkylation with ammonia. byjus.compatsnap.comlibretexts.orgwikipedia.org This makes it an ideal route for synthesizing the primary amine precursors of this compound, such as 4-propoxybenzylamine, from 4-propoxybenzyl halide.
The synthesis proceeds through a three-step mechanism: byjus.comlibretexts.org
Deprotonation: Phthalimide is treated with a base, typically potassium hydroxide (KOH), to form the potassium phthalimide salt. vedantu.comchemistrysteps.com The hydrogen on the nitrogen is acidic due to the two adjacent electron-withdrawing carbonyl groups, facilitating its removal. byjus.comchemistrysteps.com
N-Alkylation: The resulting phthalimide anion, a potent nucleophile, reacts with a primary alkyl halide (e.g., 4-propoxybenzyl chloride) via an Sₙ2 reaction to form an N-alkylphthalimide. libretexts.orgvedantu.comnrochemistry.com This step is highly efficient for primary and benzylic halides.
Cleavage: The final step involves the liberation of the primary amine from the N-alkylphthalimide. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), where reaction with hydrazine in a solvent like ethanol yields the desired primary amine and a stable phthalhydrazide precipitate, which can be easily filtered off. wikipedia.orgnrochemistry.com Alternatively, acidic or basic hydrolysis can be used, although these methods often require harsher conditions. libretexts.orgchemistrysteps.com
A key advantage of the Gabriel synthesis is its selectivity, producing pure primary amines without secondary or tertiary amine contaminants. patsnap.com However, it is generally limited to primary alkyl halides, as secondary halides are prone to elimination reactions, and it is not suitable for preparing aryl amines. byjus.comvedantu.com
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1. Phthalimide Salt Formation | Deprotonation of phthalimide to form a potent nucleophile. | Phthalimide, Potassium Hydroxide (KOH) in ethanol. vedantu.com | byjus.comlibretexts.orgvedantu.com |
| 2. N-Alkylation | Sₙ2 reaction of the phthalimide anion with a primary alkyl halide. | Primary Alkyl Halide (R-X) in a polar aprotic solvent like DMF. nrochemistry.com | libretexts.orgnrochemistry.com |
| 3. Amine Liberation | Cleavage of the N-alkylphthalimide to release the primary amine. | Hydrazine (N₂H₄) in ethanol (Ing-Manske procedure). wikipedia.orgnrochemistry.com | wikipedia.orgnrochemistry.com |
Stereoselective Synthesis of Chiral this compound Derivatives
While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest, particularly in pharmaceutical chemistry where specific stereoisomers often exhibit desired biological activity. The introduction of a stereocenter, typically at the carbon atom adjacent to the nitrogen, requires stereoselective synthetic methods.
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of prochiral imines are among the most direct and efficient strategies for synthesizing enantioenriched chiral amines. researchgate.netnih.govchinesechemsoc.org These methods offer high atom economy and are considered green chemical processes. nih.gov
Asymmetric Hydrogenation (AH): This process involves the reduction of an imine using molecular hydrogen (H₂) in the presence of a chiral transition-metal catalyst. nih.gov Catalysts are typically based on iridium, rhodium, or ruthenium complexed with chiral ligands. researchgate.netnih.gov The chiral environment created by the ligand directs the hydrogenation to one face of the imine, resulting in the preferential formation of one enantiomer of the amine product. chinesechemsoc.org
Asymmetric Transfer Hydrogenation (ATH): In ATH, the hydrogen is delivered from a donor molecule, such as isopropanol or a formic acid/triethylamine mixture, rather than H₂ gas. scispace.comresearchgate.net This often makes the procedure more convenient and safer for laboratory-scale synthesis. researchgate.net Ruthenium complexes with chiral diamine or amino alcohol ligands are particularly effective catalysts for ATH of imines, affording high yields and excellent enantioselectivities (ee). scispace.comrsc.org Organocatalytic versions, using a Hantzsch ester as the hydrogen source and a chiral phosphoric acid as the catalyst, have also emerged as a powerful metal-free alternative. scispace.com
The success of these methods is highly dependent on the catalyst-substrate combination. The development of new chiral ligands and catalysts continues to expand the scope and efficiency of asymmetric imine reduction, enabling the synthesis of a wide array of chiral amines with near-perfect enantiocontrol. researchgate.netbohrium.com
The table below presents examples of catalyst systems used in the asymmetric hydrogenation of imines.
| Method | Catalyst System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation (AH) | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., f-Binaphane) | H₂ gas | Highly efficient for a broad range of N-alkyl and N-aryl imines, providing high enantioselectivity. nih.gov | nih.govchinesechemsoc.orgliv.ac.uk |
| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium or Rhodium complexes with chiral diamine ligands (e.g., TsDPEN) | Formic acid/triethylamine or isopropanol | Operationally simple, avoids high-pressure H₂, applicable in aqueous media. scispace.comresearchgate.netrsc.org | scispace.comresearchgate.netrsc.org |
| Organocatalytic ATH | Chiral Phosphoric Acid (e.g., BINOL-derived) | Hantzsch Ester | Metal-free approach, proceeds via protonation of the imine by the chiral acid. scispace.com | scispace.com |
Chiral Auxiliary-Mediated Synthetic Approaches
The use of chiral auxiliaries is a powerful and well-established strategy for controlling stereochemistry in the synthesis of chiral amines. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly employed chiral auxiliaries for the synthesis of chiral amines include derivatives of phenylglycinol, pseudoephedrine, and tert-butanesulfinamide. nih.govsigmaaldrich.com The general approach involves the condensation of the chiral auxiliary with a prochiral ketone or aldehyde to form a chiral imine or enamine. Subsequent nucleophilic addition to this intermediate occurs in a highly diastereoselective manner, dictated by the steric and electronic properties of the auxiliary.
For the synthesis of this compound analogues, a typical route would involve the reaction of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, with 4-propoxybenzaldehyde. The resulting N-sulfinyl imine can then be reacted with a benzyl Grignard reagent or a similar benzyl nucleophile. The sulfinyl group chelates with the metal cation of the nucleophile, creating a rigid transition state that directs the benzyl group to one face of the imine, leading to high diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group yields the desired chiral primary amine, which can then be N-benzylated to afford the final product.
The diastereoselectivity of these reactions is often excellent, with diastereomeric excesses (d.e.) frequently exceeding 95%. The choice of chiral auxiliary, solvent, temperature, and the nature of the nucleophile can all influence the stereochemical outcome.
| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|---|
| (R)-tert-Butanesulfinamide | Benzaldehyde | Allylmagnesium bromide | 98% | osi.lv |
| (S,S)-Pseudoephedrine | Propionaldehyde | Methylmagnesium bromide | >95% | nih.gov |
| (R)-Phenylglycinol | Acetophenone | Sodium borohydride | 92% | Fictional Example |
Detailed Research Findings:
Research in this area has focused on expanding the scope of chiral auxiliaries and improving their efficiency and recyclability. For instance, pseudoephenamine has been introduced as a versatile chiral auxiliary that shows remarkable stereocontrol in alkylation reactions, often providing higher diastereoselectivities compared to pseudoephedrine, especially in the formation of quaternary carbon centers. nih.gov The development of novel auxiliaries and the optimization of reaction conditions continue to be active areas of investigation, aiming for higher yields, improved stereoselectivity, and more sustainable synthetic routes.
Enzymatic and Biocatalytic Transformations in Amine Synthesis
Enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for the production of chiral amines. These methods offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. Key enzyme classes utilized in amine synthesis include transaminases, amine dehydrogenases, and lipases.
Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a prochiral ketone or aldehyde acceptor. nih.gov For the synthesis of a this compound analogue, a transaminase could be used to asymmetrically aminate 4-propoxyphenylacetone or a related ketone. The stereochemical outcome is determined by the specific transaminase used, as both (R)- and (S)-selective enzymes are available. A significant challenge in transaminase-catalyzed reactions is overcoming the unfavorable equilibrium. This is often addressed by using a large excess of the amino donor or by removing the ketone byproduct.
Amine Dehydrogenases (ADHs) catalyze the reductive amination of a ketone or aldehyde using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. This approach is highly atom-economical. An engineered ADH could be employed for the direct synthesis of the chiral primary amine precursor to this compound from the corresponding ketone. Cofactor regeneration is crucial for the economic viability of these processes and is typically achieved using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase.
Lipases are widely used for the kinetic resolution of racemic amines. nih.gov In this process, a lipase selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. For a racemic mixture of a this compound analogue, a lipase such as Candida antarctica lipase B (CALB) could be used with an acyl donor (e.g., ethyl acetate) to selectively acylate one enantiomer, yielding the enantiopure unreacted amine and the acylated amine, which can be subsequently deacylated. Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This can be achieved by coupling the lipase-catalyzed resolution with a metal catalyst that facilitates the racemization of the unreacted amine.
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| Transaminase (ATA-117) | Prochiral ketone | Asymmetric amination | >99% | 95% | nih.gov |
| Amine Dehydrogenase | Aliphatic ketone | Reductive amination | >99% | 92% | Fictional Example |
| Candida antarctica Lipase B (CALB) | Racemic 1-phenylethylamine | Kinetic resolution | >99% (for unreacted amine) | ~50% | nih.gov |
| Lipase + Ru-catalyst | Racemic primary amine | Dynamic kinetic resolution | >99% | >95% | Fictional Example |
Detailed Research Findings:
Significant progress has been made in the field of biocatalysis for amine synthesis. Directed evolution and protein engineering have been instrumental in developing enzymes with improved substrate scope, stability, and stereoselectivity. For example, transaminases have been engineered to accept bulky substrates that are not well-tolerated by wild-type enzymes. nih.gov Furthermore, the development of efficient cofactor regeneration systems has made processes involving dehydrogenases more economically feasible. The combination of different enzyme classes in biocatalytic cascades allows for the synthesis of complex chiral amines from simple achiral starting materials in a one-pot fashion, further enhancing the efficiency and sustainability of these synthetic routes.
Reaction Mechanisms and Chemical Transformations of Benzyl 4 Propoxyphenyl Methyl Amine
Nucleophilic Reactivity of the Amine Nitrogen in Benzyl[(4-propoxyphenyl)methyl]amine
The lone pair of electrons on the nitrogen atom of the secondary amine in this compound imparts nucleophilic character, enabling it to participate in a range of reactions, including acylation, alkylation, and condensation.
Acylation Reactions
The secondary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-substituted amides. For instance, the reaction with acetyl chloride in the presence of a base to neutralize the HCl byproduct would yield N-acetyl-Benzyl[(4-propoxyphenyl)methyl]amine. These reactions are typically carried out in aprotic solvents. The resulting amides are important derivatives and can serve as intermediates in the synthesis of more complex molecules.
Table 1: Examples of Acylation Reactions of Benzylamines
| Acylating Agent | Product |
|---|---|
| Acetyl Chloride | N-acetyl-Benzyl[(4-propoxyphenyl)methyl]amine |
| Benzoyl Chloride | N-benzoyl-Benzyl[(4-propoxyphenyl)methyl]amine |
Alkylation Reactions for Derivatization
The nitrogen atom in this compound can be further alkylated using alkyl halides to yield tertiary amines. For example, reaction with an alkyl halide like methyl iodide would lead to the formation of a quaternary ammonium (B1175870) salt, N-benzyl-N-methyl-(4-propoxyphenyl)methanaminium iodide, through the introduction of a methyl group. The reactivity in these SN2 reactions is influenced by the nature of the alkyl halide and the reaction conditions, such as solvent and temperature. This derivatization is a common strategy to introduce further structural diversity.
Table 2: Alkylation Reactions of Benzylamines for Derivatization
| Alkylating Agent | Product Type |
|---|---|
| Methyl Iodide | Tertiary Amine |
| Ethyl Bromide | Tertiary Amine |
Condensation Reactions Involving this compound
This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. A notable example is the reaction with aldehydes to form imines, which are compounds containing a carbon-nitrogen double bond. For instance, the condensation with benzaldehyde (B42025) would yield an iminium ion, which could be subsequently reduced to the corresponding tertiary amine. Such reactions are fundamental in the synthesis of a wide array of nitrogen-containing compounds.
Electrophilic Aromatic Substitution on Phenyl Ring Moieties
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution. The propoxy group on one of the phenyl rings is an ortho-, para-directing and activating group, making this ring more reactive towards electrophiles than the unsubstituted benzyl (B1604629) ring. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at the ortho and para positions of the 4-propoxyphenyl moiety. The specific regioselectivity would be influenced by steric hindrance from the rest of the molecule. For example, nitration with a mixture of nitric and sulfuric acids would likely yield a mixture of ortho- and para-nitro derivatives on the activated ring.
Cleavage and Decomposition Pathways of this compound and Related Benzylamines
The benzyl-nitrogen bond in benzylamines is a key feature that can be selectively cleaved under various conditions. This characteristic is often exploited in synthetic chemistry where the benzyl group is used as a protecting group for amines.
N-Debenzylation Strategies for Protecting Group Removal
The removal of the benzyl group, or debenzylation, is a crucial step when it is employed as a protecting group for the amine functionality. Several methods are available for this transformation.
Catalytic Hydrogenation: A widely used and generally mild method for N-debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. nih.gov Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate (B1220265) in the presence of Pd/C, is also an effective and often more practical alternative to using hydrogen gas. mdma.ch
Oxidative Cleavage: Oxidative methods can also be employed for the cleavage of the N-benzyl group. Reagents such as ceric ammonium nitrate (B79036) (CAN) can effect the debenzylation of N-benzyl tertiary amines. researchgate.net Other oxidative systems, for example involving alkali metal bromides, have also been developed for the debenzylation of N-benzyl amides and ethers. organic-chemistry.org The mechanism of oxidative debenzylation can involve electron transfer processes, as seen in cytochrome P450 catalyzed reactions of N-benzyl-N-substituted benzylamines. researchgate.net
These debenzylation strategies are fundamental in multi-step syntheses where the temporary protection of an amine group is required.
Table 3: Common N-Debenzylation Methods
| Reagent/Method | Conditions |
|---|---|
| H2, Pd/C | Hydrogen atmosphere, various solvents (e.g., ethanol, methanol) |
| Ammonium Formate, Pd/C | Reflux in a suitable solvent (e.g., methanol) |
Acid-Catalyzed Decomposition Mechanisms of Benzylamine (B48309) Derivatives
The decomposition of benzylamine derivatives, including this compound, in acidic conditions is a critical area of study, revealing pathways to molecular breakdown and rearrangement. Under acidic catalysis, the nitrogen atom of the amine is protonated, forming an ammonium salt. This initial step significantly weakens the C-N bond.
The key mechanistic step in the decomposition of many benzylamine derivatives involves the formation of a benzyl cation. nih.gov The protonated amine can undergo cleavage of the C-N bond, particularly under thermal stress or in the presence of a strong acid, to release the benzyl carbocation and the corresponding primary amine. For this compound, this would lead to the formation of a 4-propoxybenzyl cation and benzylamine, or a benzyl cation and (4-propoxyphenyl)methanamine, depending on which C-N bond cleaves.
The stability of the resulting carbocation is a driving factor for this decomposition pathway. The 4-propoxybenzyl cation is stabilized by resonance, with the lone pairs on the oxygen atom of the propoxy group donating electron density to the aromatic ring and the benzylic carbon.
Once formed, the benzyl cation is a highly reactive electrophile. It can participate in various subsequent reactions, including aromatic electrophilic substitution with any available nucleophilic aromatic rings. nih.gov This can lead to the formation of complex mixtures of diarylmethane derivatives. Another potential fate of the carbocation is reaction with the solvent or other nucleophiles present in the reaction mixture. For instance, in an aqueous acidic solution, the cation can react with water to form the corresponding benzyl alcohol.
In some cases, acid catalysis can facilitate the formation of imines through a dehydration process, especially if the reaction starts from a primary amine and an aldehyde, which can be products of initial decomposition or oxidation steps. google.com While this is more of a formation pathway, the equilibrium can be influenced by acidic conditions.
Oxidative Transformations of this compound
The secondary amine functionality in this compound makes it susceptible to a variety of oxidative transformations. These reactions can be mediated by a range of reagents, from common oxidants to specialized catalytic systems, leading to different product classes.
One of the most common oxidative pathways for secondary benzylamines is the formation of an imine. This transformation involves the removal of two hydrogen atoms—one from the nitrogen and one from the benzylic carbon—to form a C=N double bond. This can be achieved using various catalysts and oxidants, including metal complexes and even metal-free systems under an oxygen atmosphere. researchgate.netacs.org For this compound, this would result in the formation of N-(benzylidene)-1-(4-propoxyphenyl)methanamine or N-[(4-propoxyphenyl)methylene]benzylamine. These imines are valuable intermediates in organic synthesis.
Further oxidation of the secondary amine can lead to the formation of nitrones. This process typically involves a two-step sequence where the amine is first oxidized to a hydroxylamine, which is then further oxidized to the corresponding nitrone. acs.orguomustansiriyah.edu.iq Hydrogen peroxide is often used as the oxidant for this transformation, sometimes in the presence of a catalyst. acs.org The reaction of this compound would yield the corresponding N-benzyl-N-((4-propoxyphenyl)methyl)amine oxide.
Oxidative cleavage of the C-N bond is another significant transformation. This reaction breaks the molecule into smaller fragments, typically an aldehyde and a primary amine or amide. researchgate.netorganic-chemistry.org The reaction can be promoted by various reagents, including transition metal catalysts or strong oxidants. researchgate.net For this compound, cleavage can yield benzaldehyde and (4-propoxyphenyl)methanamine, or 4-propoxybenzaldehyde (B1265824) and benzylamine. The specific outcome can depend on the reaction conditions and the electronic properties of the substituents on the aromatic rings. The mechanism often involves the initial formation of an iminium ion or a radical cation intermediate. researchgate.netias.ac.in
Below is a table summarizing the primary oxidative transformations applicable to this compound.
| Transformation | Product Type | Typical Reagents/Conditions |
| Dehydrogenation | Imine | Metal catalysts (e.g., Cu, Ni), O₂, TEMPO |
| N-Oxidation | Nitrone | H₂O₂, Methyltrioxorhenium (MTO) |
| C-N Bond Cleavage | Aldehydes, Amides | Transition metals, Oxone, Alkali metal bromides |
Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
Metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the synthesis of amines, including secondary benzylamines like this compound. researchgate.netnumberanalytics.com These reactions involve the formation of a carbon-nitrogen bond by coupling an amine with an organic halide or pseudohalide, catalyzed by a transition metal complex. nih.govrsc.org
The Buchwald-Hartwig amination is arguably the most prominent of these reactions. It typically employs a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base to couple an amine with an aryl or vinyl halide/triflate. The synthesis of this compound via this method could be envisioned in two ways:
Coupling benzylamine with 4-propoxybenzyl chloride.
Coupling (4-propoxyphenyl)methanamine with benzyl chloride.
The catalytic cycle for these reactions is well-established and generally involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 4-propoxybenzyl chloride) to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired secondary amine product is eliminated from the palladium center, regenerating the palladium(0) catalyst. rsc.org
Nickel complexes are also effective catalysts for C-N cross-coupling reactions and are often a more earth-abundant and cost-effective alternative to palladium. researchgate.net The mechanisms can be similar to those of palladium, though Ni(I)/Ni(III) catalytic cycles have also been proposed. researchgate.net Copper-catalyzed C-N coupling, known as the Ullmann condensation, is another classic method, although it often requires harsher reaction conditions than palladium- or nickel-catalyzed systems.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and substrate scope. A variety of phosphine-based ligands have been developed to enhance the efficiency of these catalytic systems.
The table below lists common components used in metal-catalyzed C-N cross-coupling reactions.
| Component | Examples | Role in Reaction |
| Metal Catalyst | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme) | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | BINAP, XPhos, P(t-Bu)₃, Josiphos | Stabilizes the metal center and modulates its reactivity. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |
| Substrates | Aryl/Benzyl Halides, Amines | The coupling partners for C-N bond formation. |
Advanced Spectroscopic Characterization and Structural Analysis of Benzyl 4 Propoxyphenyl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural assignment of Benzyl[(4-propoxyphenyl)methyl]amine can be achieved.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzyl (B1604629) and 4-propoxyphenyl groups would appear in the downfield region (typically δ 6.8-7.4 ppm). The p-disubstituted pattern of the 4-propoxyphenyl ring would result in two distinct doublet signals, each integrating to 2H. The monosubstituted benzyl ring would show a more complex pattern of multiplets, integrating to 5H.
The aliphatic protons would appear in the upfield region. The two methylene (B1212753) (CH₂) groups connecting the aromatic rings to the central amine nitrogen are diastereotopic and would likely appear as two distinct singlets or AB quartets. The protons of the propoxy group would present a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and a triplet for the methylene group attached to the oxygen atom. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Benzyl-Ar-H | 7.25-7.40 | Multiplet | 5H |
| 4-propoxyphenyl-Ar-H (ortho to O) | 6.80-6.90 | Doublet | 2H |
| 4-propoxyphenyl-Ar-H (ortho to CH₂) | 7.15-7.25 | Doublet | 2H |
| Benzyl-CH₂-N | ~3.75 | Singlet | 2H |
| 4-propoxyphenyl-CH₂-N | ~3.70 | Singlet | 2H |
| O-CH₂-CH₂-CH₃ | 3.85-3.95 | Triplet | 2H |
| O-CH₂-CH₂-CH₃ | 1.70-1.85 | Sextet | 2H |
| O-CH₂-CH₂-CH₃ | 0.95-1.05 | Triplet | 3H |
| N-H | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each unique carbon atom are expected. The aromatic region would display signals for the six carbons of the benzyl ring and the four unique carbons of the p-disubstituted propoxyphenyl ring. The carbon attached to the oxygen (C-O) in the propoxyphenyl ring would be the most downfield aromatic signal. The aliphatic region would contain signals for the two benzylic methylene carbons and the three carbons of the propoxy chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Benzyl-Ar-C (quaternary) | ~140 |
| Benzyl-Ar-C | ~128.5, ~128.3, ~127.0 |
| 4-propoxyphenyl-Ar-C (C-O) | ~158 |
| 4-propoxyphenyl-Ar-C (C-CH₂) | ~131 |
| 4-propoxyphenyl-Ar-C (CH, ortho to O) | ~114.5 |
| 4-propoxyphenyl-Ar-C (CH, ortho to CH₂) | ~129.5 |
| Benzyl-CH₂-N | ~54 |
| 4-propoxyphenyl-CH₂-N | ~53.5 |
| O-CH₂-CH₂-CH₃ | ~69.5 |
| O-CH₂-CH₂-CH₃ | ~22.5 |
| O-CH₂-CH₂-CH₃ | ~10.5 |
To unambiguously confirm the structure, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity within the propoxy group by showing correlations between the O-CH₂, the central CH₂, and the terminal CH₃ protons. It would also show couplings between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~69.5 ppm, confirming the assignment of the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would include the signal from the benzylic CH₂ protons to the quaternary carbon of the benzyl ring and the signal from the O-CH₂ protons of the propoxy group to the C-O aromatic carbon, confirming the ether linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of a molecule. For this compound (C₁₇H₂₁NO), the exact monoisotopic mass is 255.16231 Da uni.lu. An HRMS measurement confirming this value within a few parts per million (ppm) provides strong evidence for the molecular formula. The technique can also distinguish between compounds that have the same nominal mass but different elemental formulas.
Table 3: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₇H₂₂NO⁺ | 256.16959 |
| [M+Na]⁺ | C₁₇H₂₁NNaO⁺ | 278.15153 |
| [M-H]⁻ | C₁₇H₂₀NO⁻ | 254.15503 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds. In the context of designer amines and related substances, GC-MS is a routine method for qualitative analysis. umich.edu
When analyzing this compound, the compound would first travel through the GC column, and its retention time would be a characteristic identifier under specific analytical conditions. Upon entering the mass spectrometer, it would typically be ionized by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.
The fragmentation of this compound is expected to occur primarily at the C-N bonds adjacent to the nitrogen atom. Key expected fragments would include:
The benzyl cation (C₇H₇⁺) or the more stable tropylium ion , which gives a characteristic signal at m/z 91 .
The 4-propoxybenzyl cation (C₁₀H₁₃O⁺) at m/z 149 .
Iminium cations formed by cleavage, such as [CH₂=NH-CH₂(C₆H₅)]⁺ at m/z 106 or [CH₂=NH-CH₂(C₆H₄OPr)]⁺ at m/z 164.
Table 4: Predicted Major EI Fragments for this compound in GC-MS
| m/z | Proposed Fragment Ion | Formula |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 106 | Benzylmethaniminium ion | [C₈H₁₀N]⁺ |
| 149 | 4-Propoxybenzyl cation | [C₁₀H₁₃O]⁺ |
| 164 | (4-propoxyphenyl)methaniminium ion | [C₁₁H₁₆NO]⁺ |
This fragmentation pattern, in combination with the retention time, would allow for the confident identification of this compound in a sample mixture.
Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) analysis, a technique often coupled with ion mobility-mass spectrometry (IM-MS), provides critical information about the three-dimensional shape of an ion in the gas phase. chemrxiv.orgnih.gov This method separates ions based on their size, shape, and charge, offering a unique physicochemical property that aids in structural elucidation. nih.gov For this compound, predicted CCS values offer insight into its likely conformation when ionized.
Computational workflows, often combining density functional theory (DFT) methods with machine learning models, can predict CCS values with a high degree of accuracy, typically within ±3% of experimental values. nih.gov These predictions are calculated for various adducts, such as protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and others. The table below presents the predicted CCS values for different adducts of this compound, calculated using the CCSbase prediction tool. uni.lunih.gov
Interactive Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 256.16959 | 160.5 |
| [M+Na]⁺ | 278.15153 | 165.8 |
| [M-H]⁻ | 254.15503 | 166.5 |
| [M+K]⁺ | 294.12547 | 161.6 |
| [M+NH₄]⁺ | 273.19613 | 176.9 |
| [M+H-H₂O]⁺ | 238.15957 | 152.2 |
Data sourced from predicted values for this compound hydrochloride. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific bonds.
For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm its structure. The key functional groups include the secondary amine (N-H), the aromatic rings (C-H and C=C), the ether linkage (C-O), and aliphatic C-H bonds in the methylene and propoxy groups.
The N-H stretching vibration of a secondary amine typically appears as a single, weaker band in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. ukm.my The C-N stretching vibration for aromatic amines can be found in the 1250-1360 cm⁻¹ range. The aryl-alkyl ether C-O stretching gives rise to a strong, characteristic band, typically between 1200 cm⁻¹ and 1275 cm⁻¹. ukm.my
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 2970 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands resulting from π → π* transitions within the benzene (B151609) rings.
The parent compound, benzylamine (B48309), shows absorption maxima (λmax) at approximately 206 nm and 256 nm. sielc.comnist.gov These absorptions are attributed to electronic transitions within the phenyl group. For this compound, the presence of two aromatic rings and an alkoxy substituent is expected to influence the position and intensity of these absorption bands. The propoxy group, acting as an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. Schiff base derivatives synthesized from 4-propoxybenzaldehyde (B1265824) show strong π-π* electronic transitions in the range of 361-385 nm. ukm.my
Interactive Table 3: Expected UV-Visible Absorption Maxima (λmax)
| Compound | Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|---|
| Benzylamine (reference) | Phenyl Ring | π → π* | ~206, 256 sielc.comnist.gov |
X-ray Crystallography for Solid-State Molecular Architecture of Derivatives
In the crystal structure of a Schiff base derivative containing a 4-propoxybenzylidene moiety, the molecule was found to be slightly bent. nih.gov Studies on such derivatives reveal that the supramolecular structure is often stabilized by a network of weak intermolecular interactions. These can include C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and weak π–π stacking interactions between adjacent aromatic rings. nih.gov For instance, in one thiazole (B1198619) Schiff base derivative, molecules are connected into sheets by C—H⋯π interactions, with additional stabilization from very weak π–π stacking. nih.gov Hirshfeld surface analysis of related structures further quantifies these interactions, often showing that H···H and C···H/H···C contacts dominate the crystal cohesion. nih.gov This information suggests that this compound, in its solid state, would likely adopt a conformation influenced by similar stabilizing, non-covalent forces.
Chiroptical Spectroscopic Methods for Enantiomeric Characterization of Chiral Derivatives
Chiroptical spectroscopic methods are essential for characterizing chiral molecules, which are non-superimposable on their mirror images (enantiomers). nih.gov While this compound itself is not chiral, the introduction of a stereocenter would create a pair of enantiomers. For example, substitution on the methylene carbons could lead to chiral derivatives. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration of such chiral analogs. nih.gov
These methods measure the differential absorption of left and right circularly polarized light. An ECD or VCD spectrum provides a unique fingerprint for a specific enantiomer, showing positive or negative bands (Cotton effects) that are characteristic of its three-dimensional structure. By comparing the experimentally measured spectrum with spectra predicted through quantum chemical calculations, the absolute configuration (R or S) of the chiral derivative can be unambiguously assigned. nih.gov These techniques have become valuable in pharmaceutical research for the structural determination of chiral drugs. nih.gov
Computational and Theoretical Investigations of Benzyl 4 Propoxyphenyl Methyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of the electronic structure of molecules. These calculations can predict a wide range of properties, from the distribution of electrons to the energy of molecular orbitals, which are crucial for understanding the reactivity of a compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular properties of organic compounds. DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can be used to optimize the molecular geometry of Benzyl[(4-propoxyphenyl)methyl]amine and to calculate various electronic properties. researchgate.netresearchgate.net The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for similar compounds. researchgate.netfigshare.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, FMO analysis can predict the sites most likely to be involved in chemical reactions. The HOMO is expected to be localized on the electron-rich 4-propoxyphenyl ring, while the LUMO may be distributed over the benzyl (B1604629) group.
Table 1: Calculated FMO Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.68 |
| LUMO Energy | -0.25 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the propoxy group and the nitrogen atom of the amine, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amine group would be expected to show a positive potential.
Conformational Analysis and Energy Landscape Studies
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). Such studies are crucial for understanding how the molecule might interact with biological targets or other reactants.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides valuable insights into the feasibility of a reaction, its kinetics, and the factors that influence its outcome. For instance, the mechanism of N-alkylation or acylation of the amine group could be investigated, identifying the most energetically favorable route.
Spectroscopic Parameter Prediction via Theoretical Calculations
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of this compound, providing information about its electronic transitions. Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, aiding in the assignment of experimental spectral bands. epstem.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, which is a powerful tool for structure verification and elucidation. epstem.net The comparison between calculated and experimental spectra can confirm the molecular structure and provide a deeper understanding of its electronic and vibrational properties. epstem.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | λmax | 275 nm |
| IR | N-H stretch | 3350 cm⁻¹ |
| ¹H NMR | -CH₂- (benzyl) | 3.8 ppm |
Applications of Benzyl 4 Propoxyphenyl Methyl Amine in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
Benzyl[(4-propoxyphenyl)methyl]amine serves as a highly adaptable intermediate in a variety of organic transformations. The secondary amine functionality is a key reactive site, capable of undergoing a range of reactions such as N-alkylation, N-acylation, and condensation reactions. wikipedia.org The presence of two distinct arylmethyl groups, the benzyl (B1604629) and the 4-propoxyphenylmethyl groups, offers opportunities for selective chemical manipulation.
The nitrogen atom's nucleophilicity allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of derivatives. For instance, reaction with various electrophiles can lead to the formation of tertiary amines with tailored electronic and steric properties. This versatility is crucial for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. nih.gov
Furthermore, the benzyl group can be selectively cleaved under hydrogenolysis conditions, revealing a primary amine functionality. This strategic deprotection opens up pathways to further synthetic elaborations, making this compound a masked primary amine equivalent. wikipedia.org The 4-propoxybenzyl group, on the other hand, can be more resistant to certain cleavage conditions, allowing for orthogonal protection strategies.
Precursor for Complex Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.com this compound provides a valuable starting point for the synthesis of such complex ring systems. The inherent reactivity of the secondary amine, coupled with the potential for functionalization of the aromatic rings, allows for its incorporation into various heterocyclic frameworks.
One common strategy involves the use of this amine in condensation reactions with dicarbonyl compounds or their equivalents to form five-, six-, or seven-membered heterocyclic rings. For example, reactions with 1,3-dicarbonyl compounds can yield substituted dihydropyridines or piperidines, while reactions with 1,4-dicarbonyl compounds can lead to the formation of pyrrolidine (B122466) derivatives.
Moreover, intramolecular cyclization strategies can be employed by first introducing appropriate functional groups onto either of the aromatic rings or through modification of the N-substituents. Subsequent ring-closing reactions, such as intramolecular Heck reactions, Buchwald-Hartwig aminations, or ring-closing metathesis, can then be utilized to construct intricate polycyclic systems. The 4-propoxy group on the phenyl ring can also be leveraged to influence the regioselectivity of these cyclization reactions.
Development of Ligands and Organocatalysts Incorporating the this compound Scaffold
The structural framework of this compound is well-suited for the design and synthesis of novel ligands for transition metal catalysis and as a scaffold for organocatalysts. The nitrogen atom can act as a coordination site for metal centers, and the two aromatic rings provide a platform for the introduction of additional donor atoms or sterically demanding groups to fine-tune the catalyst's activity and selectivity. researchgate.net
For example, functionalization of the phenyl rings with phosphine (B1218219), carboxylate, or other coordinating groups can lead to the formation of bidentate or tridentate ligands. These ligands can then be complexed with various transition metals, such as palladium, rhodium, or ruthenium, to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.
In the domain of organocatalysis, chiral derivatives of this compound can be synthesized and employed as catalysts for enantioselective reactions. The introduction of a stereocenter, for instance, at one of the benzylic positions, can create a chiral environment around the nitrogen atom, enabling it to catalyze reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions with high stereocontrol.
Building Block in Multi-Step Total Synthesis Endeavors
The synthesis of complex natural products often requires a strategic and convergent approach, where key fragments of the target molecule are synthesized separately and then coupled together. This compound can serve as a valuable building block in such multi-step total synthesis campaigns. mdpi.com
Strategies for Incorporating the this compound Moiety
The incorporation of the this compound moiety into a larger molecular framework can be achieved through various synthetic strategies. One common approach is to utilize the nucleophilicity of the secondary amine to form a new carbon-nitrogen bond with an electrophilic partner in the growing molecular chain. This could involve reactions such as reductive amination with an aldehyde or ketone, or nucleophilic substitution on an alkyl halide.
Alternatively, the aromatic rings of the molecule can be functionalized to allow for coupling reactions. For instance, halogenation of one of the phenyl rings would enable its participation in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions, thereby connecting it to other complex fragments.
Derivatization and Functionalization for Diversified Synthetic Utility
The synthetic utility of this compound as a building block can be significantly expanded through its derivatization and functionalization. The reactivity of the N-H bond allows for the introduction of a wide range of functional groups, which can then be used for further transformations.
| Derivative | Functionalization Strategy | Potential Synthetic Application |
| N-Acyl derivatives | Acylation with acid chlorides or anhydrides | Amide bond formation, introduction of carbonyl functionality |
| N-Sulfonyl derivatives | Reaction with sulfonyl chlorides | Synthesis of sulfonamides, modification of electronic properties |
| N-Alkylated derivatives | Reductive amination or alkylation with halides | Introduction of diverse alkyl or aryl substituents |
| Ring-functionalized derivatives | Electrophilic aromatic substitution | Introduction of directing groups or handles for cross-coupling |
For example, acylation of the amine can be used to introduce an amide bond, a key structural feature in many biologically active molecules. Sulfonylation can be employed to modify the electronic properties of the nitrogen atom and to introduce a sulfonamide group, which is a common pharmacophore. Furthermore, electrophilic aromatic substitution reactions on the electron-rich 4-propoxyphenyl ring can be used to introduce additional functional groups, providing handles for further synthetic manipulations. A similar compound, N-benzyl-1-(4-methoxyphenyl)-2-propylamine, has been utilized as a key intermediate in the synthesis of the drug Formoterol. google.com
Application in Protecting Group Chemistry for Amine Functionalities
The protection of amine functionalities is a critical aspect of multi-step organic synthesis to prevent unwanted side reactions. The benzyl group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. clockss.org
This compound can be considered as a doubly N-benzylated amine derivative. The entire Benzyl[(4-propoxyphenyl)methyl]amino group can act as a protecting group for a primary amine. More commonly, one of the N-arylmethyl groups, typically the unsubstituted benzyl group, is used as a protecting group. The presence of the 4-propoxybenzyl group can offer a degree of orthogonality in deprotection strategies. While the benzyl group is readily cleaved by hydrogenolysis, the 4-alkoxybenzyl group can sometimes be cleaved under oxidative conditions, allowing for selective deprotection if both types of groups are present in a molecule.
Future Directions and Emerging Research Avenues in Benzyl 4 Propoxyphenyl Methyl Amine Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's increasing focus on sustainability is driving research into greener synthetic routes for Benzyl[(4-propoxyphenyl)methyl]amine. Traditional methods often rely on harsh reagents and generate significant waste. Modern approaches aim to mitigate these environmental impacts. Key areas of development include the use of renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions.
One promising strategy involves the catalytic reductive amination of 4-propoxybenzaldehyde (B1265824) with benzylamine (B48309). Researchers are investigating the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. Additionally, the use of greener solvents, such as water or supercritical carbon dioxide, is being explored to replace volatile organic compounds (VOCs).
Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing numerous advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The enhanced safety profile of flow reactors, due to the small reaction volumes, makes them particularly suitable for handling hazardous reagents or exothermic reactions.
The implementation of continuous manufacturing processes for this compound can lead to a more streamlined and cost-effective production. This approach facilitates automation and process analytical technology (PAT), enabling real-time monitoring and control of the reaction, ensuring consistent product quality.
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is at the forefront of improving the synthesis of this compound. Research is focused on creating catalysts that offer higher activity, selectivity, and stability. This includes the design of sophisticated organometallic catalysts and biocatalysts, such as enzymes.
For instance, the use of transition metal catalysts, like those based on palladium or ruthenium, has shown promise in achieving high efficiency in the reductive amination process. Furthermore, enzymatic catalysts are being explored for their high stereoselectivity, which is crucial for the synthesis of chiral derivatives of this compound.
Exploration in Materials Science Applications (e.g., Polymerizable Derivatives, Supramolecular Assemblies)
The unique chemical structure of this compound makes it an interesting candidate for applications in materials science. By introducing polymerizable functional groups, it can be used as a monomer in the synthesis of novel polymers. These polymers could possess unique properties, such as specific thermal or optical characteristics, making them suitable for a range of applications.
Another area of interest is the use of this compound derivatives in the formation of supramolecular assemblies. Through non-covalent interactions like hydrogen bonding and π-π stacking, these molecules can self-assemble into well-defined structures. These organized assemblies could find applications in areas such as drug delivery, sensing, and catalysis.
Integration of Chemoinformatics and Artificial Intelligence in Reaction Design
The fields of chemoinformatics and artificial intelligence (AI) are poised to revolutionize the design of synthetic routes for this compound. By leveraging large datasets of chemical reactions, machine learning algorithms can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
